molecular formula C9H8FNO B11918084 6-Amino-7-fluoro-2,3-dihydroinden-1-one

6-Amino-7-fluoro-2,3-dihydroinden-1-one

Cat. No.: B11918084
M. Wt: 165.16 g/mol
InChI Key: VLPFOSKSAZAZNJ-UHFFFAOYSA-N
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Description

6-Amino-7-fluoro-2,3-dihydroinden-1-one is a chemical compound that belongs to the class of indenones It is characterized by the presence of an amino group at the 6th position and a fluorine atom at the 7th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-fluoro-2,3-dihydroinden-1-one typically involves multi-step organic reactions. One common method includes the fluorination of 2,3-dihydroinden-1-one followed by the introduction of an amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-fluoro-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-Amino-7-fluoro-2,3-dihydroinden-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-7-fluoro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The amino and fluoro groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2,3-dihydroinden-1-one: Lacks the amino group, making it less reactive in certain chemical reactions.

    6-Amino-2,3-dihydroinden-1-one:

Uniqueness

6-Amino-7-fluoro-2,3-dihydroinden-1-one is unique due to the presence of both amino and fluoro groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

6-amino-7-fluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8FNO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4,11H2

InChI Key

VLPFOSKSAZAZNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2F)N

Origin of Product

United States

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